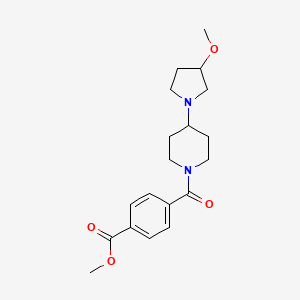

Methyl 4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

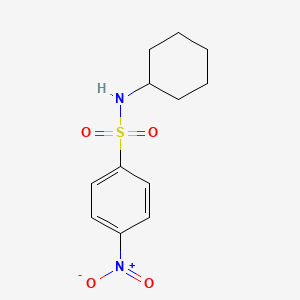

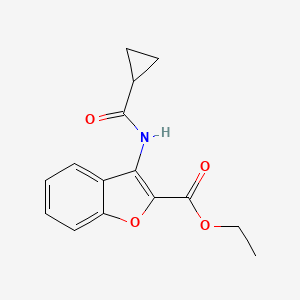

“Methyl 4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The carbonyl group could be introduced through a functionalization reaction .Molecular Structure Analysis

The molecule has several functional groups, including a pyrrolidine ring, a piperidine ring, a carbonyl group, and a methoxy group. The presence of these groups would influence the molecule’s three-dimensional structure and its interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl and methoxy groups could affect the compound’s solubility .Scientific Research Applications

Synthesis and Antiproliferative Effects

One of the scientific research applications of compounds related to Methyl 4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)benzoate involves the synthesis and evaluation of antiproliferative effects on human leukemic cells. A study by Kothanahally S. Sharath Kumar et al. (2014) focused on the synthesis of a series of 2, 3 disubstituted 4-thiazolidinone analogues, including compounds structurally related to this compound. One of these compounds demonstrated potent activity against Nalm6, K562, and Jurkat cells, indicating its potential in anticancer research, specifically targeting leukemia cells. The cytotoxic activity was further confirmed through cell cycle analysis and mitochondrial membrane potential assessments, which supported the compound's ability to induce cell death (Kothanahally S. Sharath Kumar et al., 2014).

Asymmetric Synthesis of Aminopyrrolidines

Another application in scientific research for related compounds involves the asymmetric synthesis of aminopyrrolidines. In a study by S. Davies et al. (2007), the diastereoselective conjugate addition of homochiral lithium amides to a compound structurally similar to this compound served as a key step in creating 3,4-substituted aminopyrrolidines. This method provided a complementary and stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines, showcasing a versatile approach for synthesizing a wide range of pyrrolidine derivatives with potential applications in medicinal chemistry (S. Davies et al., 2007).

Preparation and Reactivity of Piperidinedione Derivatives

The preparation and reactivity of piperidinedione derivatives represent another area of scientific research related to compounds similar to this compound. Research by Samir Ibenmoussa et al. (1998) focused on the synthesis and structural determination of 2,4-piperidinedione-3-carboxylic acid methyl ester derivatives, exploring their potential as synthetic intermediates. These compounds have been used in the synthesis of natural products and compounds with pharmacological interest, indicating their importance in the development of new therapeutic agents (Samir Ibenmoussa et al., 1998).

Mechanism of Action

Target of Action

Methyl 4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)benzoate is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets due to their versatile structure .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

The physicochemical properties of piperidine derivatives can influence their pharmacokinetic behavior .

Result of Action

Piperidine derivatives are known to have various pharmacological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of piperidine derivatives .

Future Directions

Properties

IUPAC Name |

methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-24-17-9-12-21(13-17)16-7-10-20(11-8-16)18(22)14-3-5-15(6-4-14)19(23)25-2/h3-6,16-17H,7-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUNIVMPBKRXLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{[(1-{6-[(2,5-dimethylphenyl)thio]pyrimidin-4-yl}piperidin-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2423998.png)

![(3-Chlorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2423999.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2424003.png)

![5-[(3,4-Diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2424007.png)

![2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2424008.png)

![4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2424015.png)